molecular formula C16H12BrN3O2 B12839198 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione

3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione

Cat. No.: B12839198
M. Wt: 358.19 g/mol
InChI Key: PPSSTFKAMONKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a brominated indole moiety fused with a piperidine-2,6-dione structure, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

One common method involves the use of N-Bromosuccinimide (NBS) in dichloromethane under inert atmosphere conditions . The reaction is carried out at room temperature, and the product is obtained through filtration and recrystallization. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include NBS for bromination, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom may enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar compounds include other brominated indole derivatives and piperidine-2,6-dione analogs. For example:

The uniqueness of 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione lies in its combined structure, which may confer distinct biological properties and therapeutic potential.

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

3-(6-bromopyrido[2,3-b]indol-9-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H12BrN3O2/c17-9-3-4-12-11(8-9)10-2-1-7-18-15(10)20(12)13-5-6-14(21)19-16(13)22/h1-4,7-8,13H,5-6H2,(H,19,21,22)

InChI Key

PPSSTFKAMONKOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.